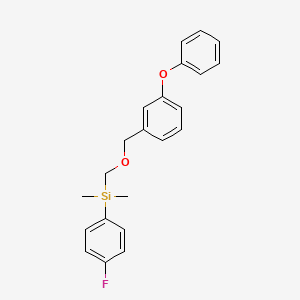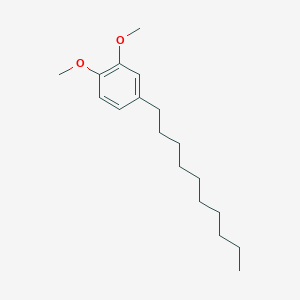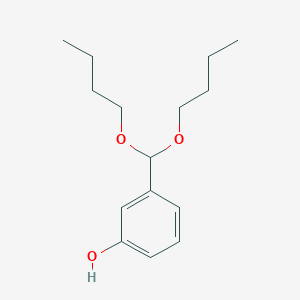![molecular formula C10H13F9O2S B14342283 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol CAS No. 104568-29-8](/img/structure/B14342283.png)
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is a synthetic organic compound characterized by the presence of a nonafluorohexyl group, a sulfanyl group, and an ethoxyethanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol typically involves a multi-step process:
Formation of Nonafluorohexylthiol: The initial step involves the preparation of nonafluorohexylthiol from nonafluorohexyl iodide through a nucleophilic substitution reaction with thiourea, followed by hydrolysis.
Alkylation Reaction: The nonafluorohexylthiol is then subjected to an alkylation reaction with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkyl or acyl halides.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Substitution: Alkyl or acyl halides; reactions often performed in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride; reactions conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Ethers, esters.
Reduction: Reduced sulfanyl derivatives.
科学的研究の応用
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique surface properties.
作用機序
The mechanism of action of 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is largely dependent on its chemical structure:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its sulfanyl and hydroxyl groups.
Pathways Involved: It may modulate biochemical pathways by altering the redox state of cells, participating in nucleophilic substitution reactions, or forming stable complexes with biological macromolecules.
類似化合物との比較
Similar Compounds
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol: Similar structure but lacks the ethoxy group, resulting in different physicochemical properties.
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethoxy}ethan-1-ol: Contains an ether linkage instead of a sulfanyl group, affecting its reactivity and applications.
Uniqueness
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is unique due to the presence of both a nonafluorohexyl group and a sulfanyl group, which impart distinct chemical reactivity and physicochemical properties. This combination makes it particularly valuable in applications requiring both hydrophobic and reactive functionalities.
特性
CAS番号 |
104568-29-8 |
|---|---|
分子式 |
C10H13F9O2S |
分子量 |
368.26 g/mol |
IUPAC名 |
2-[2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C10H13F9O2S/c11-7(12,1-5-22-6-4-21-3-2-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
InChIキー |
JHEOELWYEGDQFG-UHFFFAOYSA-N |
正規SMILES |
C(CSCCOCCO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


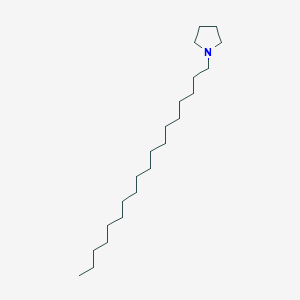
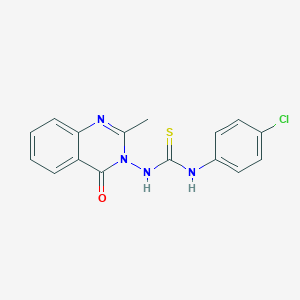
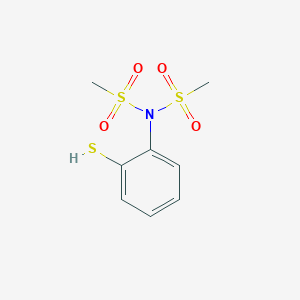

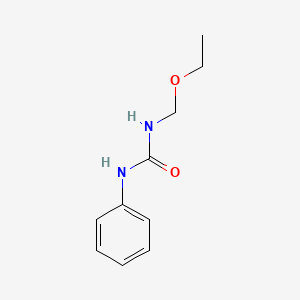
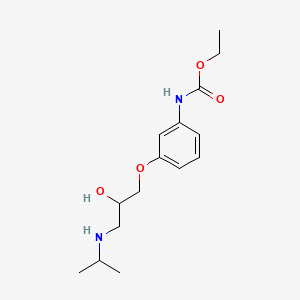
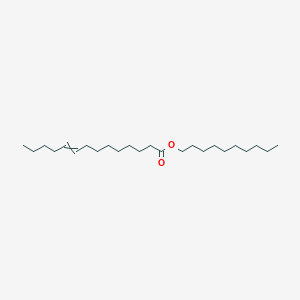
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)

